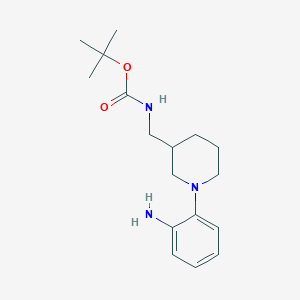

tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC16710190

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27N3O2 |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | tert-butyl N-[[1-(2-aminophenyl)piperidin-3-yl]methyl]carbamate |

| Standard InChI | InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-11-13-7-6-10-20(12-13)15-9-5-4-8-14(15)18/h4-5,8-9,13H,6-7,10-12,18H2,1-3H3,(H,19,21) |

| Standard InChI Key | WREQTXNTOLNBPK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC=CC=C2N |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name tert-butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate delineates its molecular architecture:

-

A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) serves as the central scaffold.

-

The piperidine’s 3-position is substituted with a methyl group bearing a Boc-protected carbamate (-NHCOOtert-butyl).

-

The 1-position of the piperidine is attached to a 2-aminophenyl group (a benzene ring with an amine substituent at the ortho position).

Molecular Formula: C₁₇H₂₅N₃O₂

Molecular Weight: 303.40 g/mol

Key Functional Groups:

-

tert-Butoxycarbonyl (Boc) group (a common amine-protecting group in organic synthesis).

-

Primary aromatic amine (on the phenyl ring).

-

Secondary amine (within the piperidine ring).

Synthetic Pathways and Methodological Considerations

The synthesis of tert-butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate likely involves multi-step strategies, leveraging well-established carbamate protection and piperidine functionalization techniques. While no direct literature reports exist for this compound, analogous synthetic routes can be extrapolated:

Step 1: Preparation of the Piperidine Intermediate

A plausible starting material is 3-(aminomethyl)piperidine, which undergoes Boc protection to yield tert-butyl (piperidin-3-ylmethyl)carbamate. This step typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in dichloromethane or THF .

Step 3: Deprotection and Final Modification

Hypothetical Reaction Scheme:

-

Boc Protection:

-

Aromatic Amination:

Physicochemical Properties and Computational Predictions

While experimental data for this compound is unavailable, computational tools (e.g., SwissADME, Molinspiration) provide estimates:

| Property | Predicted Value |

|---|---|

| LogP (Partition Coefficient) | 2.8 (moderate lipophilicity) |

| Water Solubility | ~0.05 mg/mL (poor solubility) |

| Hydrogen Bond Donors | 2 (amine and carbamate NH) |

| Hydrogen Bond Acceptors | 4 (carbamate O, piperidine N) |

| Topological Polar Surface Area | 75 Ų |

Metabolic Stability: The Boc group may enhance metabolic stability by shielding the amine from oxidative enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume